[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine
Overview
Description
[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine is a useful research compound. Its molecular formula is C14H23N3 and its molecular weight is 233.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Significance
1,4-Diazepines, which include structures related to 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine, are significant for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. These compounds are actively synthesized and modified to enhance their biological effectiveness and reduce potential side effects. The synthetic pathways and reactivity of these compounds are crucial for developing new drugs with improved pharmacological profiles. The review by Rashid et al. (2019) emphasizes the synthetic schemes and biological aspects of 1,4-diazepine derivatives, highlighting their potential use in pharmaceutical industries due to their significant biological activities (Rashid et al., 2019).
Environmental Impact and Transformation
Research on environmental contaminants also touches upon related compounds, assessing their presence in wastewater and surface water, and their fate during water treatment processes. Studies aim to understand how these compounds, once released into the environment, undergo transformation and degradation, impacting water quality and aquatic life. Kosjek et al. (2012) provide insights into the occurrence, persistence, and transformation of benzodiazepine derivatives in the environment, indicating the need for effective water treatment solutions to address the contamination by these persistent pharmaceutical compounds (Kosjek et al., 2012).
Mechanism of Action
Target of Action
The primary target of [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine is Choline kinase alpha (ChoKα) . ChoKα is an enzyme involved in the synthesis of phospholipids and plays key roles in regulation of cell proliferation, oncogenic transformation, and human carcinogenesis .
Mode of Action
This compound interacts with its target, ChoKα, by binding to it . This interaction results in the inhibition of ChoKα, which in turn leads to a decrease in phosphocholine levels .
Biochemical Pathways
The inhibition of ChoKα by this compound affects the phospholipid synthesis pathway . This results in a decrease in phosphocholine levels, which are crucial for cell membrane integrity and signaling .
Pharmacokinetics
It is suggested that the compound exhibits dose-dependent activity, indicating that its absorption, distribution, metabolism, and excretion (adme) properties may allow for sufficient bioavailability .
Result of Action
The action of this compound results in a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis in cancer cell lines at low micromolar concentrations .
Biochemical Analysis
Biochemical Properties
The compound [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine interacts with the enzyme choline kinase alpha-1 . This interaction is crucial as it leads to a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis at low micromolar concentrations .
Cellular Effects
In cellular context, this compound has been observed to influence cell function by inhibiting cell growth and inducing apoptosis . This is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism through its interaction with choline kinase alpha-1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme choline kinase alpha-1 . This binding interaction leads to the inhibition of the enzyme, resulting in a decrease in phosphocholine levels and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a dose-dependent decrease of phosphocholine, inhibition of cell growth, and induction of apoptosis at low micromolar concentrations .
Metabolic Pathways
Given its interaction with choline kinase alpha-1 , it may influence the phosphatidylcholine biosynthesis pathway.
Properties
IUPAC Name |
[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16-7-2-8-17(10-9-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZGQUKWNQYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594627 | |
Record name | 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-52-2 | |
Record name | 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.